molecular formula C12H12O2 B6612716 [3-(hydroxymethyl)naphthalen-1-yl]methanol CAS No. 483312-56-7

[3-(hydroxymethyl)naphthalen-1-yl]methanol

Cat. No. B6612716
CAS RN: 483312-56-7
M. Wt: 188.22 g/mol
InChI Key: YADLVBKXABBHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Hydroxymethyl)naphthalen-1-yl]methanol, also known as 3-HMN, is a synthetic compound that has been used in a variety of scientific research applications. It is a hydrophobic molecule that has a wide range of uses in drug research, enzyme activity studies, and biochemical assays. 3-HMN is an important tool for understanding the biochemical and physiological effects of various compounds on the human body.

Scientific Research Applications

[3-(hydroxymethyl)naphthalen-1-yl]methanol is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of hydrophobicity on enzyme activity and drug absorption. It has also been used to study the structure and function of proteins, as well as to characterize the binding sites of drugs. In addition, this compound has been used to study the effects of various compounds on the human body, including the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of [3-(hydroxymethyl)naphthalen-1-yl]methanol is not fully understood. It is believed that the hydrophobicity of the molecule plays an important role in its ability to interact with proteins and other macromolecules. In addition, this compound has been shown to interact with a variety of enzymes, including cytochrome P450 and monoamine oxidase, which are important for drug metabolism and neurotransmitter synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with a variety of enzymes and proteins, which may affect the metabolism and absorption of drugs. In addition, this compound has been shown to interact with neurotransmitter receptors, which may affect the activity of the central nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using [3-(hydroxymethyl)naphthalen-1-yl]methanol in laboratory experiments is its hydrophobicity, which makes it ideal for studying the effects of hydrophobicity on enzyme activity and drug absorption. In addition, this compound is relatively stable and can be used in a variety of assays. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are many potential future directions for research on [3-(hydroxymethyl)naphthalen-1-yl]methanol. One possible direction is to further study the biochemical and physiological effects of the molecule, such as its effects on drug metabolism and neurotransmitter synthesis. Another possible direction is to develop methods for synthesizing this compound in a more efficient and cost-effective manner. Finally, this compound could be used as a model compound for studying the effects of hydrophobicity on drug absorption and enzyme activity.

Synthesis Methods

[3-(hydroxymethyl)naphthalen-1-yl]methanol can be synthesized from a variety of starting materials, including naphthalene and other aromatic compounds. The most common route for synthesizing this compound is the reaction of naphthalene with formaldehyde in the presence of an acid catalyst. This reaction results in the formation of a hydroxymethylated naphthalene, which can then be converted to this compound by a hydrogenation reaction. The reaction conditions must be carefully controlled in order to obtain the desired product in a pure form.

properties

IUPAC Name

[4-(hydroxymethyl)naphthalen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,13-14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADLVBKXABBHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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